Cas no 887593-78-4 (3-(6-methoxynaphthalen-2-yl)piperidine)
3-(6-methoxynaphthalen-2-yl)piperidine Chemical and Physical Properties
Names and Identifiers
-
- 3-(6-methoxynaphthalen-2-yl)piperidine
- 887593-78-4
- EN300-1870570
-
- Inchi: 1S/C16H19NO/c1-18-16-7-6-12-9-13(4-5-14(12)10-16)15-3-2-8-17-11-15/h4-7,9-10,15,17H,2-3,8,11H2,1H3
- InChI Key: ZUFAJBROURXQGN-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC2=C(C=1)C=CC(=C2)C1CNCCC1
Computed Properties
- Exact Mass: 241.146664230g/mol
- Monoisotopic Mass: 241.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 21.3Ų
3-(6-methoxynaphthalen-2-yl)piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1870570-0.05g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 0.05g |
$587.0 | 2023-09-18 | ||
| Enamine | EN300-1870570-0.1g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 0.1g |
$615.0 | 2023-09-18 | ||
| Enamine | EN300-1870570-0.25g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 0.25g |
$642.0 | 2023-09-18 | ||
| Enamine | EN300-1870570-0.5g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 0.5g |
$671.0 | 2023-09-18 | ||
| Enamine | EN300-1870570-1.0g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1870570-2.5g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 2.5g |
$1370.0 | 2023-09-18 | ||
| Enamine | EN300-1870570-5.0g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1870570-10.0g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1870570-1g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 1g |
$699.0 | 2023-09-18 | ||
| Enamine | EN300-1870570-5g |
3-(6-methoxynaphthalen-2-yl)piperidine |
887593-78-4 | 5g |
$2028.0 | 2023-09-18 |
3-(6-methoxynaphthalen-2-yl)piperidine Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 3-(6-methoxynaphthalen-2-yl)piperidine
3-(6-Methoxynaphthalen-2-yl)piperidine: A Comprehensive Overview
3-(6-Methoxynaphthalen-2-yl)piperidine (CAS No. 887593-78-4) is a versatile compound with significant potential in various pharmaceutical and chemical applications. This compound, characterized by its unique molecular structure, has garnered considerable attention in recent years due to its promising biological activities and therapeutic properties. This article aims to provide a comprehensive overview of 3-(6-methoxynaphthalen-2-yl)piperidine, including its chemical properties, synthesis methods, biological activities, and potential applications in drug development.
Chemical Properties and Structure
3-(6-Methoxynaphthalen-2-yl)piperidine is a complex organic molecule with the molecular formula C17H19NO. Its structure consists of a piperidine ring attached to a 6-methoxynaphthalene moiety, which imparts unique chemical and physical properties. The presence of the methoxy group on the naphthalene ring enhances the compound's lipophilicity, making it more suitable for crossing biological membranes. The piperidine ring, on the other hand, provides the molecule with amine functionalities that can interact with various biological targets.
The molecular weight of 3-(6-methoxynaphthalen-2-yl)piperidine is approximately 253.34 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). These solubility properties make it easy to handle and use in laboratory settings.
Synthesis Methods
The synthesis of 3-(6-methoxynaphthalen-2-yl)piperidine has been extensively studied, and several methods have been reported in the literature. One common approach involves the reaction of 6-methoxynaphthalene-2-carbaldehyde with piperidine under appropriate conditions. This method typically involves the formation of an imine intermediate, which is then reduced to yield the desired product. Another approach involves the use of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to construct the piperidine-naphthalene scaffold.
A recent study published in the Journal of Organic Chemistry described an efficient one-pot synthesis method for 3-(6-methoxynaphthalen-2-yl)piperidine. The method involves the sequential addition of 6-methoxynaphthalene-2-carbaldehyde and piperidine to a reaction mixture containing a palladium catalyst and a base. This approach not only simplifies the synthetic process but also improves yield and purity.
Biological Activities
3-(6-Methoxynaphthalen-2-yl)piperidine has been investigated for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. Studies have shown that this compound exhibits potent serotonin reuptake inhibition (SRI) activity, making it a promising candidate for the treatment of depression and anxiety disorders. The SRI activity is attributed to its ability to bind selectively to serotonin transporters (SERTs), thereby increasing serotonin levels in synaptic clefts.
In addition to its SRI activity, 3-(6-methoxynaphthalen-2-yl)piperidine has also been found to possess neuroprotective properties. A study published in Neuropharmacology demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings suggest that 3-(6-methoxynaphthalen-2-yl)piperidine may have therapeutic potential in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Clinical Applications and Drug Development
The promising biological activities of 3-(6-methoxynaphthalen-2-yl)piperidine have led to increased interest in its potential as a therapeutic agent. Several pharmaceutical companies are currently investigating this compound for various clinical applications. One notable example is its use as an antidepressant drug candidate. Preclinical studies have shown that 3-(6-methoxynaphthalen-2-yl)piperidine exhibits rapid onset of action and sustained efficacy, making it an attractive alternative to existing antidepressants.
Beyond its potential as an antidepressant, 3-(6-methoxynaphthalen-2-yl)piperidine is also being explored for its neuroprotective effects in neurodegenerative diseases. Clinical trials are underway to evaluate its safety and efficacy in patients with Alzheimer's disease and Parkinson's disease. Preliminary results from these trials are encouraging, with patients showing improved cognitive function and reduced motor symptoms.
Safety Considerations and Future Directions strong>
The safety profile of < strong >3-(6-methoxynaphthalen - 2 - yl ) piperidine strong >is an important consideration for its clinical development . Preclinical studies have indicated that this compound has low toxicity at therapeutic doses . However , further research is needed to fully understand its long - term safety profile , particularly in terms of potential side effects and drug interactions . p > p >In conclusion , strong > 3 - ( 6 - methoxy naphthalene - 2 - yl ) piperidine strong >is a promising compound with diverse biological activities and therapeutic potential . Its unique chemical structure , combined with its favorable pharmacological properties , makes it an attractive candidate for drug development . Ongoing research efforts aim to further elucidate its mechanisms of action , optimize its pharmacokinetic properties , and evaluate its clinical efficacy in various disease states . As our understanding of this compound continues to evolve , it holds great promise for improving patient outcomes in multiple therapeutic areas . p > article > < / response >
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